molecular formula C19H16N6O B12639402 N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide

N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide

Cat. No.: B12639402
M. Wt: 344.4 g/mol
InChI Key: GXPWPSVBWMVTNA-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide is a complex organic compound that features a unique combination of cyclopropyl, indazole, and triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole and triazole intermediates, which are then coupled with a benzamide derivative. Common reagents used in these reactions include cyclopropylamine, indazole, and triazole precursors, along with various catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammation or infection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide is unique due to its combination of cyclopropyl, indazole, and triazole moieties, which confer distinct chemical and biological properties. This combination allows it to interact with a broader range of biological targets and to exhibit a wider range of therapeutic effects .

Properties

Molecular Formula

C19H16N6O

Molecular Weight

344.4 g/mol

IUPAC Name

N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide

InChI

InChI=1S/C19H16N6O/c26-19(20-13-7-8-13)12-5-9-14(10-6-12)25-11-17(22-24-25)18-15-3-1-2-4-16(15)21-23-18/h1-6,9-11,13H,7-8H2,(H,20,26)(H,21,23)

InChI Key

GXPWPSVBWMVTNA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)N3C=C(N=N3)C4=NNC5=CC=CC=C54

Origin of Product

United States

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